5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine is a complex organic compound that features a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine typically involves the formation of the boronate ester group through a borylation reaction. This can be achieved by reacting a suitable precursor with a boron-containing reagent such as pinacolborane in the presence of a catalyst like palladium . The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronate ester group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and palladium catalysts for cross-coupling reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield boronic acids, while substitution reactions can produce various substituted aromatic compounds.
Scientific Research Applications
5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine has several scientific research applications:
Medicine: Its derivatives are explored for their potential as therapeutic agents due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine involves its interaction with molecular targets through its boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The compound’s ability to participate in cross-coupling reactions is facilitated by the palladium-catalyzed activation of the boronate ester group .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar chemical reactions.
1-Methylpyrazole-4-boronic acid pinacol ester: Another boronate ester with applications in organic synthesis.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A related compound with a pyridine ring instead of a pyrazolo[1,5-A]pyridine structure.
Uniqueness
5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine is unique due to its combination of a boronate ester group with a pyrazolo[1,5-A]pyridine structure. This unique structure imparts specific chemical properties that make it valuable in various applications, particularly in the synthesis of complex organic molecules and advanced materials.
Properties
Molecular Formula |
C14H23BN2O2 |
---|---|
Molecular Weight |
262.16 g/mol |
IUPAC Name |
5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C14H23BN2O2/c1-10-6-7-17-12(8-10)11(9-16-17)15-18-13(2,3)14(4,5)19-15/h9-10H,6-8H2,1-5H3 |
InChI Key |
MSVDQQUSUFLNEP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CC(CCN3N=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.